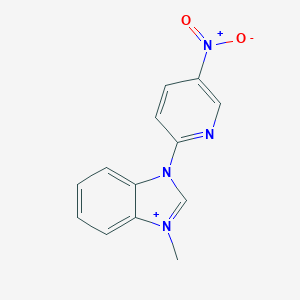![molecular formula C16H9Cl4NO3 B493236 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B493236.png)
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyindole moiety. It is often studied for its potential biological activities and chemical reactivity.
Métodos De Preparación
The synthesis of 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Addition of the Oxoethyl Group: The oxoethyl group is introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the oxo group, forming a secondary alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
4,7-Dichloro-1,10-phenanthroline: This compound also contains chlorine atoms and an aromatic structure but differs in its core structure and reactivity.
2,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but lacks the indole core and oxoethyl group.
3-Hydroxyindole: This compound contains the hydroxyindole moiety but lacks the additional chlorine atoms and oxoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H9Cl4NO3 |
|---|---|
Peso molecular |
405.1g/mol |
Nombre IUPAC |
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H9Cl4NO3/c17-7-1-2-8(11(20)5-7)12(22)6-16(24)13-9(18)3-4-10(19)14(13)21-15(16)23/h1-5,24H,6H2,(H,21,23) |
Clave InChI |
CQWCZKKNYNJFOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493154.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B493159.png)
![(4-methoxyphenyl)[1-methyl-3-(1-piperidinylmethyl)-1H-indol-2-yl]methanol](/img/structure/B493162.png)
![Methyl 2-[4-(acetylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B493164.png)
methanol](/img/structure/B493165.png)
![N-benzoyl-N'-(4-imidazo[1,2-a]pyridin-2-ylphenyl)thiourea](/img/structure/B493166.png)
![N-[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B493167.png)
![5-{[(Dimethylamino)oxy]carbonyl}-1,2-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493168.png)
![8-{[(Dimethylamino)oxy]carbonyl}-1-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493171.png)
![1-[(2-Isopropylimidazo[1,2-a]pyridin-8-yl)oxy]-3-methyl-2-butanone](/img/structure/B493173.png)
![8-{[(Dimethylamino)oxy]carbonyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493174.png)
![2-(4-Iodophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493175.png)

